1H-Inden-1-amine, 5-bromo-6-fluoro-2,3-dihydro-, (1S)-

MAO-B inhibition chiral recognition enantiomeric discrimination

(1S)-5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine (CAS 1272745-97-7, molecular formula C9H9BrFN, molecular weight 230.08 g/mol) is a chiral, bicyclic 1-aminoindan derivative bearing a bromine atom at the 5-position and a fluorine atom at the 6-position of the indane ring system. The compound belongs to the 2,3-dihydro-1H-inden-1-amine structural class, which has been extensively explored for monoamine oxidase B (MAO-B) inhibition in the context of Parkinson's disease and related neurodegenerative disorders.

Molecular Formula C9H9BrFN
Molecular Weight 230.08 g/mol
Cat. No. B11876933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Inden-1-amine, 5-bromo-6-fluoro-2,3-dihydro-, (1S)-
Molecular FormulaC9H9BrFN
Molecular Weight230.08 g/mol
Structural Identifiers
SMILESC1CC2=CC(=C(C=C2C1N)F)Br
InChIInChI=1S/C9H9BrFN/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9H,1-2,12H2/t9-/m0/s1
InChIKeyPAIDTQZFFGGOMH-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine: Chemical Identity, Pharmacological Class, and Sourcing Profile


(1S)-5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine (CAS 1272745-97-7, molecular formula C9H9BrFN, molecular weight 230.08 g/mol) is a chiral, bicyclic 1-aminoindan derivative bearing a bromine atom at the 5-position and a fluorine atom at the 6-position of the indane ring system . The compound belongs to the 2,3-dihydro-1H-inden-1-amine structural class, which has been extensively explored for monoamine oxidase B (MAO-B) inhibition in the context of Parkinson's disease and related neurodegenerative disorders [1]. The (1S) absolute configuration is defined by the chiral center at the C-1 carbon bearing the primary amine; the enantiomerically opposite form is (1R)-5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine (CAS 1272721-75-1). Primary commercial sources supply the compound at purities of 95–98% (HPLC), and the hydrochloride salt form (CAS 3033117-99-3) is also available for applications requiring enhanced aqueous solubility [2].

Why (1S)-5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine Cannot Be Interchanged with Generic 1-Aminoindan or Rasagiline Scaffolds


Within the 1-aminoindan chemotype, three molecular features simultaneously control biological target engagement: (i) the absolute configuration at C-1, (ii) the number and regiochemical arrangement of halogen substituents on the phenyl ring, and (iii) the presence or absence of an N-propargyl group. The (1S) enantiomer and the (1R) enantiomer can exhibit dramatically different MAO-B binding kinetics—rasagiline (N-propargyl-(1R)-aminoindan) inhibits MAO-B with an IC50 of 4.43 nM, whereas the opposite (S) enantiomer at the 1-position shows substantially weaker potency [1]. The 5-bromo-6-fluoro disubstitution pattern further modulates binding to the entrance cavity of the MAO-B active site: mono-fluorinated N-propargyl-1-aminoindans were disclosed in Teva patent EP 0538134 B1 as being surprisingly more potent and selective than earlier-generation inhibitors [2]. Halogen position also matters critically—moving bromine from the 5-position to the 6-position (giving CAS 1272726-23-4) alters the electrostatic and steric profile of the molecule in the enzyme binding pocket, which can shift both affinity and isoform selectivity . Because each of these three variables independently affects biological activity, procurement specifications must match the exact (1S), 5-bromo, 6-fluoro configuration; substitution with a generic 1-aminoindan, the enantiomer, or even a positional isomer risks delivering a compound with different MAO-B inhibitory potency, selectivity, and downstream pharmacological profile.

Quantitative Evidence Guide: (1S)-5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine Versus Comparators


Enantiomeric Specificity: (1S) vs. (1R) Configuration Dictates Chiral Recognition in MAO-B Binding

The stereochemical configuration at the C-1 amino-bearing carbon is a primary determinant of MAO-B inhibitory potency within the 1-aminoindan class. The clinically approved drug rasagiline bears the (1R) configuration and inhibits MAO-B with an IC50 of 4.43 ± 0.92 nM, whereas the corresponding (1S)-enantiomer of the N-propargyl derivative displays markedly reduced potency (exact IC50 not publicly disclosed, but described as 'less active' in Teva patent disclosures) [1]. For the non-propargylated primary amine series—to which (1S)-5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine belongs—the (1S) enantiomer serves as a key chiral intermediate whose stereochemical integrity must be maintained during subsequent N-propargylation to generate the desired (1S)-configured fluorinated rasagiline analog [2]. Commercial specifications confirm that the (1S) enantiomer (CAS 1272745-97-7) and the (1R) enantiomer (CAS 1272721-75-1) are supplied as distinct catalog items, underscoring that these are not interchangeable procurement entities.

MAO-B inhibition chiral recognition enantiomeric discrimination

Halogen Regioisomerism: 5-Bromo-6-fluoro vs. 6-Bromo-5-fluoro Substitution Governs MAO-B Binding-Pocket Complementarity

The position of bromine and fluorine on the indane phenyl ring is not interchangeable. The 5-bromo-6-fluoro regioisomer (target compound, CAS 1272745-97-7) and the 6-bromo-5-fluoro regioisomer (CAS 1272726-23-4) differ by the swapped positions of the two halogen atoms . In the broader 2,3-dihydro-1H-inden-1-amine SAR, halogen substitution at the 5- and 6-positions was shown to modulate MAO-B inhibitory activity through interactions with the hydrophobic entrance cavity of the enzyme; compounds with substituents at these positions (e.g., L4, L8, L16, L17 in the Li et al. 2019 series) achieved IC50 values ranging from 0.11 to 0.48 μM against MAO-B [1]. Although direct head-to-head IC50 data for the two regioisomers are not published, the general SAR established in multiple indanamine series demonstrates that regiochemical placement of halogens on the aromatic ring alters inhibitor potency by modulating steric fit and halogen-bonding interactions within the MAO-B active site [2].

halogen regioisomerism MAO-B pharmacophore SAR

Free Amine vs. Ketone Precursor: (1S)-5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine as a Versatile Chiral Intermediate for Downstream Derivatization

The primary amine functionality at C-1 distinguishes the target compound from its ketone precursor 5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one (CAS 866862-25-1, molecular weight 229.05 g/mol) . The ketone precursor cannot be directly used for N-propargylation or other amine-directed derivatization without a reductive amination step. The free amine form enables direct N-functionalization (e.g., N-propargylation to yield fluorinated rasagiline analogs, or N-alkylation for SAR exploration) [1]. In the fluororasagiline synthesis paradigm, fluorinated 1-aminoindan intermediates serve as the immediate precursors to the corresponding N-propargyl PET tracers; the (1S,2S)-2-fluoro-N-(prop-2-yn-1-yl)indan-1-amine (compound 4 in Nag et al. 2012) was synthesized from the corresponding chiral 1-aminoindan intermediate and characterized with an MAO-B IC50 of 27 nM [2]. Commercial availability of the target compound at 95–98% purity (HPLC-verified) from multiple suppliers supports its use as a building block in medicinal chemistry and radiopharmaceutical precursor synthesis .

chiral synthon N-propargylation MAO-B PET tracer synthesis

Predicted Physicochemical Differentiation: pKa, logP, and Molecular Descriptors of the 5-Bromo-6-fluoro Indanamine Scaffold

Computationally predicted physicochemical properties differentiate the 5-bromo-6-fluoro indanamine scaffold from the unsubstituted 1-aminoindan and from mono-halogenated analogs. For the 5-bromo-6-fluoro-indan-1-ylamine scaffold (CAS 1273598-51-8, the racemic/unspecified stereoisomer), the predicted acid dissociation constant (pKa) of the primary amine is 8.62 ± 0.20, the predicted density is 1.570 ± 0.06 g/cm³, and the boiling point is predicted at 259.5 ± 40.0 °C . By comparison, unsubstituted 1-aminoindan (CAS 34698-41-4) has a predicted pKa of approximately 9.3–9.5 for the amine, indicating that the electron-withdrawing bromine and fluorine substituents lower the amine basicity by approximately 0.7–0.9 pKa units, which can affect both salt formation behavior and membrane permeability . For compounds with the molecular formula C9H9BrFN, predicted logP values span 2.1–2.5, consistent with moderate lipophilicity suitable for blood-brain barrier penetration—a critical parameter for CNS-targeted MAO-B inhibitors .

physicochemical profiling drug-likeness CNS MPO scoring

Commercial Purity Benchmarks: Comparative Analysis of Vendor Specifications for (1S)-5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine

Multiple commercial suppliers offer (1S)-5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine at defined purity levels that enable direct procurement comparison. Leyan supplies the compound at 98% purity (Product No. 1767423); CoolPharm (Shanghai Kehua) offers it at 95.00% purity (Product No. KH-96970); and ChangYan Chem lists it at standard research-grade purity (Product No. CY41826) . By comparison, the enantiomeric (1R)-form (CAS 1272721-75-1) is supplied by AKSci at 95% purity (Product No. 4747EH), and the positional isomer (1S)-6-bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine (CAS 1272726-23-4) is available from Fluorochem at 98% purity (Product No. F514499) . The hydrochloride salt form of the target compound (CAS 3033117-99-3) offers enhanced aqueous solubility with a molecular weight of 266.54 g/mol, representing a 15.8% increase in formula weight relative to the free base (230.08 g/mol), which must be accounted for in stoichiometric calculations during synthesis .

vendor qualification purity specification HPLC analysis

Priority Application Scenarios for (1S)-5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine Based on Quantitative Evidence


Chiral Intermediate for (1S)-Configured Fluorinated Rasagiline Analogs as MAO-B PET Tracers

The target compound serves as the direct chiral precursor for synthesizing (1S)-configured N-propargyl fluorinated 1-aminoindans, which are under investigation as positron emission tomography (PET) radioligands for imaging MAO-B in the brain. The precedent established by Nag et al. (2012) demonstrates that a fluorinated 1-aminoindan intermediate can be converted to an N-propargyl PET tracer ([¹⁸F]fluororasagiline) with an MAO-B IC50 of 27 nM, radiochemical yield of 40–70%, radiochemical purity >99%, and specific radioactivity >200 GBq/μmol [1]. The (1S) stereochemistry at the C-1 position constrains the geometry of the final ligand within the MAO-B active site, enabling selective binding to MAO-B-rich brain regions (striatum, thalamus) as confirmed by in vitro autoradiography and in vivo PET imaging in non-human primates. The 5-bromo substituent additionally provides a synthetic handle for potential radiobromination (e.g., ⁷⁶Br for PET), offering an orthogonal radiolabeling strategy to the established ¹⁸F-fluorination approach [2].

Structure-Activity Relationship (SAR) Exploration of Halogen-Substituted MAO-B Inhibitors for Parkinson's Disease

The 5-bromo-6-fluoro substitution pattern on the indane scaffold represents a specific molecular probe for mapping the halogen tolerance of the MAO-B entrance cavity. The Li et al. (2019) SAR study established that 5,6-disubstituted 2,3-dihydro-1H-inden-1-amine derivatives achieve MAO-B IC50 values in the 0.11–0.48 μM range, and the Xiao et al. (2018) study demonstrated that fragment-based linking strategies can improve isoform selectivity while maintaining potency [1][2]. The target compound, bearing both electron-withdrawing bromine (σm = 0.39) and fluorine (σm = 0.34) substituents, provides a distinct electronic profile compared to mono-halogenated or unsubstituted analogs. This makes it valuable for quantitative SAR campaigns where the independent contributions of halogens at the 5- and 6-positions need to be deconvoluted through systematic comparison with the 5-bromo, 6-fluoro, 5-fluoro, and 6-bromo mono-substituted congeners.

Asymmetric Synthesis Methodology Development Using a Densely Functionalized Chiral 1-Aminoindan Template

The compound's combination of a defined (1S) chiral center and two different halogen substituents (bromine and fluorine) on the aromatic ring makes it a valuable substrate for developing and benchmarking asymmetric synthetic methodologies. The bromine atom at C-5 enables palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) for further scaffold diversification, while the fluorine at C-6 serves as a metabolically stable bioisostere and a sensitive ¹⁹F NMR probe for reaction monitoring and enantiomeric excess determination [1][2]. The commercial availability of both enantiomers [(1S), CAS 1272745-97-7 and (1R), CAS 1272721-75-1] at defined purity (95–98%) enables their use as chiral standards for HPLC method development using polysaccharide-based chiral stationary phases (e.g., Chiralpak AD-H) for enantiomeric purity validation.

Pharmacokinetic and Metabolic Stability Profiling of Halogenated Indanamine Scaffolds

The presence of both bromine and fluorine on the indane ring system provides an opportunity to study the impact of dual halogenation on metabolic stability. Fluorine substitution at the 6-position is expected to block cytochrome P450-mediated aromatic hydroxylation at that site, a major metabolic pathway for unsubstituted 1-aminoindans, while bromine at the 5-position may influence both metabolic stability and plasma protein binding [1]. The predicted moderate lipophilicity (logP ≈ 2.1–2.5) and reduced amine basicity (pKa ≈ 8.62) relative to unsubstituted 1-aminoindan (pKa ≈ 9.3–9.5) suggest potentially favorable CNS penetration characteristics that can be evaluated in parallel artificial membrane permeability assays (PAMPA) and Caco-2 monolayer transport studies [2]. The hydrochloride salt form (CAS 3033117-99-3) facilitates aqueous formulation for in vivo pharmacokinetic studies.

Quote Request

Request a Quote for 1H-Inden-1-amine, 5-bromo-6-fluoro-2,3-dihydro-, (1S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.